(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

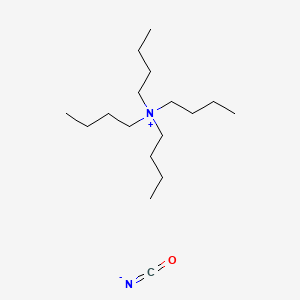

(R-(R,S))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide**, commonly referred to as DDAB , is a quaternary ammonium compound . It belongs to the class of cationic surfactants and is widely used in various applications due to its amphiphilic nature. DDAB consists of a hydrophobic alkyl chain (dodecyl group) and a positively charged quaternary ammonium head group.

Synthesis Analysis

DDAB can be synthesized through quaternization of dodecylamine with alpha-methylphenacyl bromide . The reaction involves the substitution of a bromide ion for the amine hydrogen, resulting in the formation of the quaternary ammonium salt. The synthetic route may vary slightly depending on the specific conditions and reagents used.

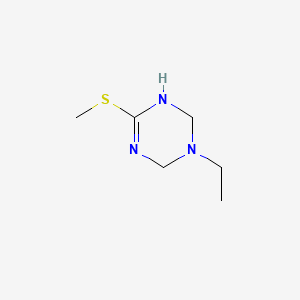

Molecular Structure Analysis

The molecular structure of DDAB comprises the following components:

- Dodecyl Chain : A long hydrophobic alkyl tail (12 carbon atoms) that provides surfactant properties.

- Quaternary Ammonium Head Group : Consists of a positively charged nitrogen atom (quaternary ammonium) attached to the alpha-methylphenacyl moiety.

Chemical Reactions Analysis

DDAB participates in various chemical reactions:

- Micelle Formation : In aqueous solutions, DDAB molecules self-assemble into micelles due to their amphiphilic nature. The hydrophobic tails aggregate in the core, while the charged head groups face outward.

- Emulsification : DDAB acts as an emulsifier, stabilizing oil-in-water emulsions by reducing interfacial tension.

- Antimicrobial Activity : The cationic nature of DDAB allows it to disrupt microbial cell membranes, making it effective as a disinfectant and preservative.

Physical And Chemical Properties Analysis

- Physical State : DDAB is a white crystalline solid.

- Solubility : Soluble in water, ethanol, and other polar solvents.

- Melting Point : Typically around 70-75°C.

- Surface Activity : Exhibits surface tension reduction and foaming properties.

Safety And Hazards

- Toxicity : DDAB is generally considered low in toxicity, but prolonged exposure can cause skin and eye irritation.

- Environmental Impact : As a surfactant, DDAB may persist in aquatic environments and affect aquatic organisms.

将来の方向性

Research on DDAB continues to explore:

- Biomedical Applications : DDAB-based formulations for drug delivery, gene therapy, and antimicrobial agents.

- Environmental Impact : Sustainable surfactants with reduced environmental impact.

特性

CAS番号 |

57155-63-2 |

|---|---|

製品名 |

(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide |

分子式 |

C23H40BrNO |

分子量 |

426.5 g/mol |

IUPAC名 |

dodecyl-dimethyl-[(2R)-1-oxo-1-phenylpropan-2-yl]azanium;bromide |

InChI |

InChI=1S/C23H40NO.BrH/c1-5-6-7-8-9-10-11-12-13-17-20-24(3,4)21(2)23(25)22-18-15-14-16-19-22;/h14-16,18-19,21H,5-13,17,20H2,1-4H3;1H/q+1;/p-1/t21-;/m1./s1 |

InChIキー |

BWLHHTQHGKWCGX-ZMBIFBSDSA-M |

異性体SMILES |

CCCCCCCCCCCC[N+](C)(C)[C@H](C)C(=O)C1=CC=CC=C1.[Br-] |

SMILES |

CCCCCCCCCCCC[N+](C)(C)C(C)C(=O)C1=CC=CC=C1.[Br-] |

正規SMILES |

CCCCCCCCCCCC[N+](C)(C)C(C)C(=O)C1=CC=CC=C1.[Br-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)